molecular formula C23H44O4 B14744677 (Isopropylidenedicyclohexane-4,1-diyl)bis(tert-butyl) peroxide CAS No. 3088-74-2

(Isopropylidenedicyclohexane-4,1-diyl)bis(tert-butyl) peroxide

Cat. No.: B14744677
CAS No.: 3088-74-2
M. Wt: 384.6 g/mol
InChI Key: RHZOVXIYEDAUDL-UHFFFAOYSA-N
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Description

(Isopropylidenedicyclohexane-4,1-diyl)bis(tert-butyl) peroxide is a chemical compound known for its use as an initiator in polymerization reactions. It is a peroxide compound, which means it contains an oxygen-oxygen single bond. This compound is particularly valued for its ability to decompose at relatively low temperatures, releasing free radicals that can initiate polymerization processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Isopropylidenedicyclohexane-4,1-diyl)bis(tert-butyl) peroxide typically involves the reaction of isopropylidenedicyclohexane with tert-butyl hydroperoxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired peroxide compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Isopropylidenedicyclohexane-4,1-diyl)bis(tert-butyl) peroxide primarily undergoes decomposition reactions, where it breaks down to form free radicals. These free radicals can then participate in various chemical reactions, including:

    Oxidation: The peroxide can oxidize other compounds, transferring oxygen atoms.

    Reduction: In some cases, the peroxide can be reduced to form alcohols or other reduced products.

    Substitution: The free radicals generated can substitute hydrogen atoms in organic molecules, leading to the formation of new compounds.

Common Reagents and Conditions

The decomposition of this compound is typically carried out at elevated temperatures, often in the range of 60-100°C. Common reagents used in these reactions include solvents like toluene or benzene, which help to stabilize the free radicals formed during the decomposition process.

Major Products Formed

The major products formed from the decomposition of this compound include various organic radicals, which can further react to form polymers or other complex organic molecules.

Scientific Research Applications

Chemistry

In chemistry, (Isopropylidenedicyclohexane-4,1-diyl)bis(tert-butyl) peroxide is widely used as an initiator in the polymerization of monomers to form polymers. Its ability to generate free radicals at relatively low temperatures makes it ideal for controlled polymerization processes.

Biology

While its primary use is in chemistry, this compound has also found applications in biological research, particularly in the study of oxidative stress and free radical biology. Researchers use it to generate controlled amounts of free radicals to study their effects on biological systems.

Medicine

In medicine, this compound is used in the synthesis of certain pharmaceutical compounds. Its ability to initiate polymerization reactions is leveraged in the production of drug delivery systems and other medical materials.

Industry

Industrially, this compound is used in the production of various polymers and resins. Its role as a polymerization initiator is crucial in the manufacture of plastics, adhesives, and coatings.

Mechanism of Action

The mechanism of action of (Isopropylidenedicyclohexane-4,1-diyl)bis(tert-butyl) peroxide involves the homolytic cleavage of the oxygen-oxygen bond, resulting in the formation of free radicals. These free radicals can then initiate polymerization reactions by attacking monomer molecules, leading to the formation of polymer chains. The molecular targets of these free radicals are typically the double bonds in monomer molecules, which are highly reactive and readily participate in polymerization reactions.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl peroxide: Another commonly used peroxide initiator, known for its use in acne treatment and polymerization reactions.

    Di-tert-butyl peroxide: A simpler peroxide compound used in similar applications but with different thermal decomposition properties.

    Cumene hydroperoxide: Used as an initiator and oxidizing agent in various chemical processes.

Uniqueness

(Isopropylidenedicyclohexane-4,1-diyl)bis(tert-butyl) peroxide is unique due to its specific structure, which allows for controlled decomposition at relatively low temperatures. This property makes it particularly valuable in applications where precise control over the initiation of polymerization reactions is required. Additionally, its ability to generate a high yield of free radicals enhances its efficiency as a polymerization initiator.

Properties

CAS No.

3088-74-2

Molecular Formula

C23H44O4

Molecular Weight

384.6 g/mol

IUPAC Name

1-tert-butylperoxy-4-[2-(4-tert-butylperoxycyclohexyl)propan-2-yl]cyclohexane

InChI

InChI=1S/C23H44O4/c1-21(2,3)26-24-19-13-9-17(10-14-19)23(7,8)18-11-15-20(16-12-18)25-27-22(4,5)6/h17-20H,9-16H2,1-8H3

InChI Key

RHZOVXIYEDAUDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OOC1CCC(CC1)C(C)(C)C2CCC(CC2)OOC(C)(C)C

Origin of Product

United States

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